Tert-butyl 4-methoxybenzylpiperidin-3-ylcarbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-methoxybenzylpiperidin-3-ylcarbamate typically involves the reaction of tert-butyl carbamate with 4-methoxybenzylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-methoxybenzylpiperidin-3-ylcarbamate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide in DMF or alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 4-methoxybenzylpiperidin-3-ylcarbamate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: In studies involving enzyme inhibition and receptor binding assays.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-methoxybenzylpiperidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-methoxybenzylpiperidine: Similar structure but lacks the carbamate group.
4-methoxybenzylpiperidine: Lacks both the tert-butyl and carbamate groups.
Tert-butyl carbamate: Contains the tert-butyl and carbamate groups but lacks the piperidine ring
Uniqueness
Tert-butyl 4-methoxybenzylpiperidin-3-ylcarbamate is unique due to the presence of both the tert-butyl and carbamate groups attached to the piperidine ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
IUPAC Name |
tert-butyl N-[(4-methoxyphenyl)methyl]-N-piperidin-3-ylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-18(2,3)23-17(21)20(15-6-5-11-19-12-15)13-14-7-9-16(22-4)10-8-14/h7-10,15,19H,5-6,11-13H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAISHZFMMKICM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)OC)C2CCCNC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001154727 | |
Record name | 1,1-Dimethylethyl N-[(4-methoxyphenyl)methyl]-N-3-piperidinylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001154727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206970-45-7 | |
Record name | 1,1-Dimethylethyl N-[(4-methoxyphenyl)methyl]-N-3-piperidinylcarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206970-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[(4-methoxyphenyl)methyl]-N-3-piperidinylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001154727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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